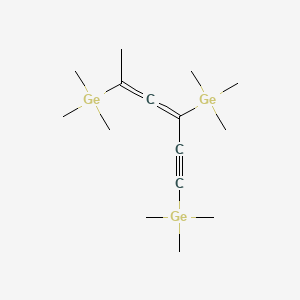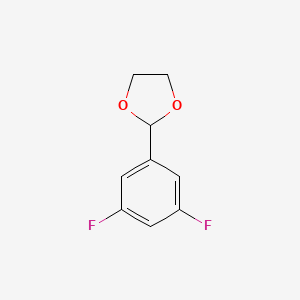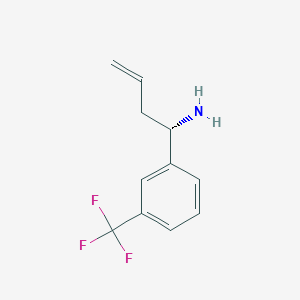
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-: is a complex organogermanium compound It is characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and germanium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylgermanium chloride and 1-methyl-1,2-pentadien-4-yne.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent such as tetrahydrofuran. The temperature is carefully controlled to ensure the desired reaction pathway.
Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the formation of the germanium-carbon bonds. Reagents like lithium diisopropylamide can be employed to deprotonate the starting materials and promote the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organogermanium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various organogermanium derivatives.
Scientific Research Applications
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, enabling the creation of novel compounds with unique properties.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent or in the treatment of other diseases.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a germanium atom.
Trimethylgermanium chloride: A precursor used in the synthesis of various organogermanium compounds.
Dimethylgermanium dihydride: An organogermanium compound with two methyl groups and two hydrogen atoms attached to a germanium atom.
Uniqueness
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is unique due to its complex structure, which includes multiple unsaturated carbon-carbon bonds and germanium atoms. This structural complexity imparts unique chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
61227-86-9 |
|---|---|
Molecular Formula |
C15H30Ge3 |
Molecular Weight |
428.3 g/mol |
InChI |
InChI=1S/C15H30Ge3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |
InChI Key |
YKHMZVDJXCADNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C#C[Ge](C)(C)C)[Ge](C)(C)C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)









![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

